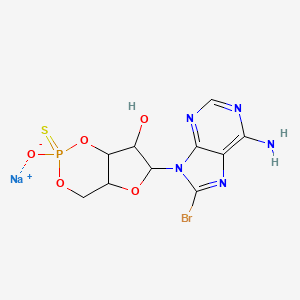![molecular formula C10H9F3N4 B12107558 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)
1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclocondensation of hydrazine derivatives with nitriles or amidines. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts, such as copper or palladium, can also be employed to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, disrupting their normal function.
Pathways Involved: The compound can interfere with metabolic pathways, leading to the accumulation of toxic intermediates and ultimately causing cell death.
Comparison with Similar Compounds
1H-1,2,4-Triazole: A simpler triazole compound with similar chemical properties but lacking the trifluoromethyl group.
3-Amino-1,2,4-Triazole: Another triazole derivative with an amino group, used in various chemical and biological applications.
Uniqueness: 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for developing new drugs and materials with improved properties .
Properties
Molecular Formula |
C10H9F3N4 |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C10H9F3N4/c11-10(12,13)7-3-1-6(2-4-7)9-15-8(5-14)16-17-9/h1-4H,5,14H2,(H,15,16,17) |
InChI Key |
MDLFVLNVKSMXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12107502.png)
![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)


![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)

![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)
![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)



